2-(Oxolan-3-yloxy)quinoline - 2189497-74-1

2-(Oxolan-3-yloxy)quinoline

Catalog Number: EVT-2527914
CAS Number: 2189497-74-1
Molecular Formula: C13H13NO2
Molecular Weight: 215.252
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 6-methyl-4-(naphthalen-2-yloxy)quinoline-3-carboxylate (9a)

Compound Description: This compound is a quinoline-3-carboxylate derivative investigated for its antimalarial activity against Plasmodium falciparum and Plasmodium vivax. It exhibited promising inhibitory potential against both Plasmodium N-Myristoyltransferases (NMTs) in silico and demonstrated good efficacy in vitro, particularly against the Pf3D7 strain with an IC50 of 6.58 µM. []

Relevance: While structurally distinct from 2-(Oxolan-3-yloxy)quinoline, this compound shares the core quinoline scaffold. The presence of various substituents on the quinoline ring, including an ether linkage at position 4, highlights the potential for modifications on the 2-(Oxolan-3-yloxy)quinoline structure to explore its biological activity. This compound underscores the antimalarial potential within the broader class of substituted quinolines. []

2-(4-Bromophenoxy)quinoline-3-carbaldehyde derivatives (3a-3d)

Compound Description: This series of compounds serves as key intermediates in the synthesis of novel quinoline-appended biaryls designed for potential use in breast cancer treatment. These aldehydes possess a bromine atom at the para position of the phenoxy ring, allowing for further derivatization via Suzuki–Miyaura cross-coupling reactions. []

Relevance: The core structure of these compounds, particularly the 2-(phenoxy)quinoline motif, closely resembles that of 2-(Oxolan-3-yloxy)quinoline. The key difference lies in the substituent at the ether linkage: a bromophenyl group in 3a-3d versus an oxolan-3-yl group in the target compound. This structural similarity emphasizes the feasibility of synthesizing 2-(Oxolan-3-yloxy)quinoline derivatives with various substituents on the oxolane ring, potentially leading to desirable biological activities. []

Quinoline appended biaryls (5a–5o)

Compound Description: This group encompasses a series of novel quinoline derivatives synthesized through Suzuki-Miyaura cross-coupling reactions using 2-(4-bromophenoxy)quinoline-3-carbaldehydes (3a-3d) and various substituted boronic acids. These compounds demonstrated moderate to high efficacy in silico against the breast cancer protein 3ERT, suggesting potential as anti-cancer agents. []

Relevance: These compounds, derived from the 2-(4-bromophenoxy)quinoline-3-carbaldehyde intermediates, are structurally analogous to 2-(Oxolan-3-yloxy)quinoline. The shared 2-(phenoxy)quinoline core structure, coupled with the observed anti-cancer activity of these biaryls, highlights the possibility of developing 2-(Oxolan-3-yloxy)quinoline derivatives for similar therapeutic applications. Exploring diverse substituents on the oxolane ring could further enhance the biological activity and target specificity of these derivatives. []

5-[(Quinolin-8-yloxy)methyl]-1,3,4-oxadiazole-2(3H)-thiones

Compound Description: This series represents another group of quinoline derivatives, specifically incorporating a 1,3,4-oxadiazole-2(3H)-thione moiety linked to the quinoline scaffold through a methyleneoxy bridge at position 8. These compounds were investigated for their antibacterial activity, with 5-{[(2-methylquinolin-8-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione (2b) exhibiting promising results against Staphylococcus aureus. Docking studies suggest this activity stems from the formation of a stable ternary complex with the bacterial enzyme enoyl-ACP reductase (FabI). []

Relevance: Although these compounds differ from 2-(Oxolan-3-yloxy)quinoline in the position of the ether linkage on the quinoline ring (position 8 vs. position 2) and the presence of the oxadiazole-thione moiety, they underscore the significance of exploring diverse quinoline derivatives for their biological activities. The observed antibacterial activity of compound 2b encourages further investigation into the therapeutic potential of 2-(Oxolan-3-yloxy)quinoline and its analogues against bacterial infections. []

2-{2-[3-(1H-Benzimidazol-2-yl)quinolin-2-yloxy]ethoxy}ethanol

Compound Description: This compound represents a more complex quinoline derivative, incorporating a benzimidazole unit linked at the 3-position of the quinoline ring, further connected to an ethoxy ethanol chain through an ether linkage at position 2. While its specific biological activity is not detailed in the provided abstract, its presence in this research context suggests its potential relevance in medicinal chemistry. []

Relevance: This compound highlights the diversity of structures that can be incorporated around the core 2-(oxy)quinoline scaffold, similar to 2-(Oxolan-3-yloxy)quinoline. The presence of a benzimidazole unit, known for its diverse pharmacological properties, encourages the exploration of fusing similar heterocyclic moieties onto the 2-(Oxolan-3-yloxy)quinoline framework to potentially enhance or diversify its biological activities. []

N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate

Compound Description: This compound is a quinoline derivative featuring an acetamide side chain linked to the quinoline ring through an ether linkage at position 8. The molecule also includes a methoxyphenyl substituent on the nitrogen atom of the acetamide group. The crystal structure reveals a nearly planar conformation stabilized by intramolecular hydrogen bonds. [, ]

Relevance: Similar to other compounds discussed, this structure showcases the versatility of the quinoline scaffold and the possibility of introducing various substituents and functional groups. Although the biological activity of this specific compound is not mentioned in the provided abstracts, its inclusion in studies focusing on structural analysis and crystallography emphasizes the importance of understanding the conformational properties of such molecules, which can influence their interactions with biological targets and potentially guide the design of novel bioactive compounds based on the 2-(Oxolan-3-yloxy)quinoline scaffold. [, ]

(E)-N’-(5-bromo-2-hydroxybenzylidene)-4-(quinolin-8-yloxy)butanehydrazide (1)

Compound Description: This Schiff base compound incorporates a quinoline ring linked to a brominated salicylaldehyde moiety through a butanehydrazide spacer. The molecule displays conformational flexibility due to the rotation around the bond connecting the benzene and quinoline rings. The crystal structure highlights intermolecular interactions, including hydrogen bonds and π-π stacking, which contribute to its overall packing arrangement. Notably, this compound exhibits fluorescence, suggesting potential applications in materials science or as a probe in biological systems. []

Relevance: While this compound differs from 2-(Oxolan-3-yloxy)quinoline in terms of the linker length and the presence of the hydrazide and salicylaldehyde moieties, it highlights the impact of structural modifications on the properties of quinoline derivatives. The observed fluorescence of this compound suggests that introducing similar modifications or incorporating the 2-(Oxolan-3-yloxy)quinoline core into analogous structures could lead to compounds with interesting optical properties, potentially useful for imaging or sensing applications. []

Properties

CAS Number

2189497-74-1

Product Name

2-(Oxolan-3-yloxy)quinoline

IUPAC Name

2-(oxolan-3-yloxy)quinoline

Molecular Formula

C13H13NO2

Molecular Weight

215.252

InChI

InChI=1S/C13H13NO2/c1-2-4-12-10(3-1)5-6-13(14-12)16-11-7-8-15-9-11/h1-6,11H,7-9H2

InChI Key

APBSXBDTEXXSEU-UHFFFAOYSA-N

SMILES

C1COCC1OC2=NC3=CC=CC=C3C=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.